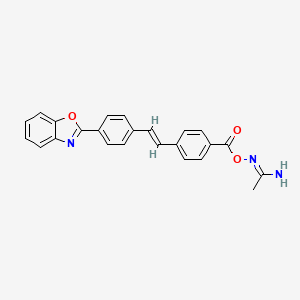
Benzoic acid, 4-(2-(4-(2-benzoxazolyl)phenyl)ethenyl)-, (1-iminoethyl)azanyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-aminoethylideneamino) 4-[2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole moiety, which is known for its biological activity and fluorescence properties, making it a subject of interest in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-aminoethylideneamino) 4-[2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate typically involves multi-step organic reactions Common reagents used in these reactions include benzoxazole derivatives, phenylboronic acids, and benzoic acid derivatives The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
(1-aminoethylideneamino) 4-[2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions often conducted in polar solvents like DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
(1-aminoethylideneamino) 4-[2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate has several scientific research applications:
Chemistry: Used as a fluorescent probe in analytical chemistry due to its strong fluorescence properties.
Biology: Investigated for its potential as a bioimaging agent in cellular studies.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of (1-aminoethylideneamino) 4-[2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the compound’s fluorescence properties enable it to act as a probe for detecting specific biomolecules and monitoring cellular processes.
類似化合物との比較
Similar Compounds
Benzoxazole derivatives: Compounds like 2-(4-aminophenyl)benzoxazole share structural similarities and exhibit comparable biological activities.
Phenylbenzoate derivatives: Compounds such as 4-(phenylethynyl)benzoate have similar structural features and applications in materials science.
Uniqueness
(1-aminoethylideneamino) 4-[2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate stands out due to its unique combination of the benzoxazole and phenylbenzoate moieties, which confer distinct fluorescence properties and biological activities
特性
CAS番号 |
68957-66-4 |
|---|---|
分子式 |
C24H19N3O3 |
分子量 |
397.4 g/mol |
IUPAC名 |
[(E)-1-aminoethylideneamino] 4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate |
InChI |
InChI=1S/C24H19N3O3/c1-16(25)27-30-24(28)20-14-10-18(11-15-20)7-6-17-8-12-19(13-9-17)23-26-21-4-2-3-5-22(21)29-23/h2-15H,1H3,(H2,25,27)/b7-6+ |
InChIキー |
BPNQCRZMIZEIKS-VOTSOKGWSA-N |
異性体SMILES |
C/C(=N\OC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)/N |
正規SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


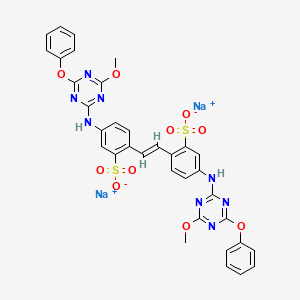
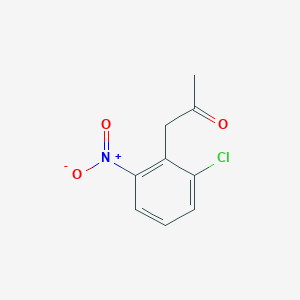


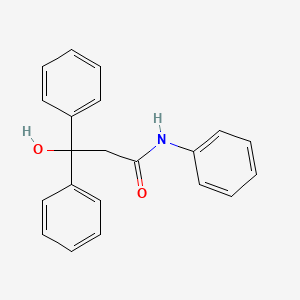
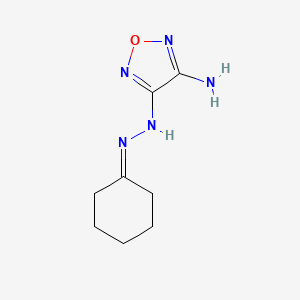
![4-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B14156381.png)
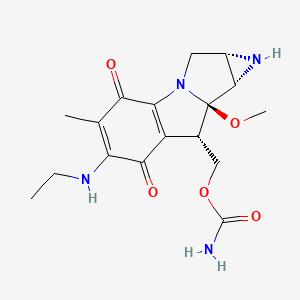
![3-[(2-Methylpropyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14156391.png)
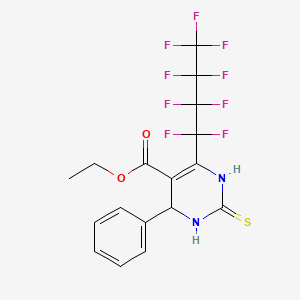
![2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium](/img/structure/B14156406.png)
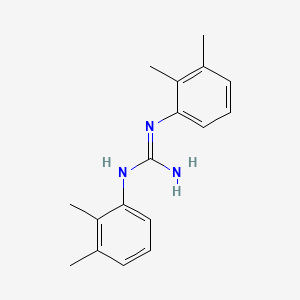

![4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B14156440.png)
